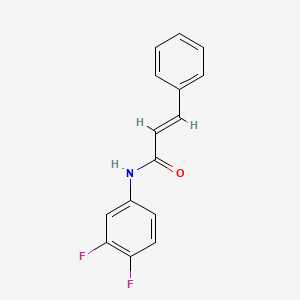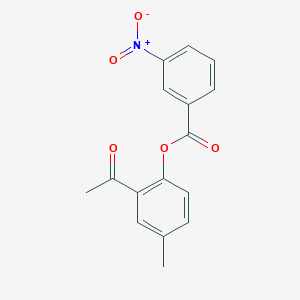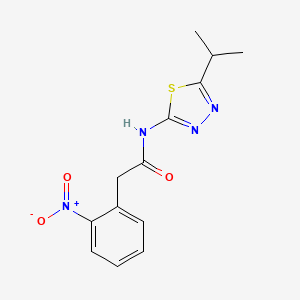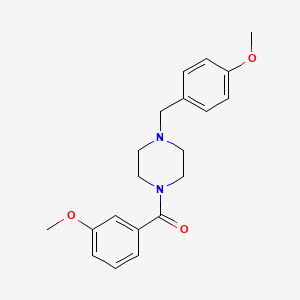![molecular formula C14H19N3O2 B5764441 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as MPP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown potential in various applications, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, studies have suggested that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine acts as a modulator of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to interact with the GABAergic system, which is involved in anxiety and stress.
Biochemical and Physiological Effects
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to anxiolytic and antidepressant effects. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied, and its effects on various biological systems are well documented. However, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has not been extensively studied in vivo, and its effects in animal models may differ from those observed in vitro.
未来方向
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is to further investigate its anticancer properties. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential in treating drug addiction and withdrawal symptoms. Studies could investigate its effects on different types of drugs and its potential for use in combination with other treatments. Finally, further research could be done to elucidate its mechanism of action and its effects on different biological systems. This could lead to a better understanding of its potential in various applications and the development of new drugs based on its structure.
合成方法
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitrobenzaldehyde with methylamine and propenylamine. The reaction proceeds in the presence of a catalyst, typically palladium on carbon, and is carried out under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.
科学研究应用
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied in scientific research due to its potential in various applications. In medicinal chemistry, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been investigated for its anticancer properties. Studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells, leading to their death. In pharmacology, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. In neuroscience, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
属性
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZLXJNCQPGMT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430757 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)




![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)


![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)